2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both alkyne and amide functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide typically involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones. This reaction proceeds through a domino annulation mechanism, resulting in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . The reaction conditions often include the use of readily accessible starting materials and moderate to excellent yields can be achieved.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving alkyne and amide groups.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide exerts its effects is not fully understood. it is likely to involve interactions with molecular targets such as enzymes or receptors. The presence of alkyne and amide groups suggests that it could participate in various biochemical pathways, potentially inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[But-2-ynyl(prop-2-ynyl)amino]-N-cyclopentylacetamide
- 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
What sets 2-[But-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wider range of chemical reactions and potentially interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-5-9-16(8-4-2)12-14(17)15-11-13-7-6-10-18-13/h2,13H,6-12H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYXBJCNOKFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)NCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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